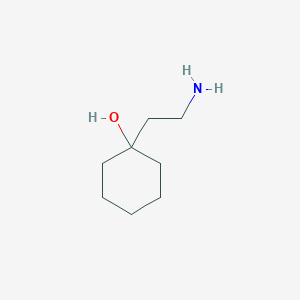

1-(2-Aminoethyl)cyclohexanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-aminoethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPKAVJEIUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308996 | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39884-50-9 | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations in 1- 2-aminoethyl Cyclohexanol Research

Enantiomeric and Diastereomeric Forms

1-(2-Aminoethyl)cyclohexanol can exist as multiple stereoisomers due to the presence of chiral centers and the geometry of the cyclohexane ring. The carbon atom to which the hydroxyl group is attached (C-1) and the carbon atom bearing the aminoethyl group (C-2) are potential stereocenters. This gives rise to the possibility of both enantiomers and diastereomers.

The relationship between the hydroxyl and aminoethyl groups on the cyclohexane ring determines the diastereomeric forms: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can, in turn, exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The specific stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (R) and (S) configurations at each chiral center. For instance, the trans isomer can exist as (1R,2R) and (1S,2S) enantiomers, while the cis isomer can exist as (1R,2S) and (1S,2R) enantiomers. The conformational flexibility of the cyclohexane ring, which typically adopts a chair conformation, further adds to the complexity. The substituents can occupy either axial or equatorial positions, with the diequatorial conformation generally being more stable for trans isomers to minimize steric hindrance. For cis isomers, one substituent will be axial and the other equatorial.

| Stereoisomer Type | Specific Isomers | Relationship |

| Diastereomers | cis-1-(2-Aminoethyl)cyclohexanol | Substituents on the same side of the ring. |

| trans-1-(2-Aminoethyl)cyclohexanol | Substituents on the opposite side of the ring. | |

| Enantiomers | (1R,2R)-1-(2-Aminoethyl)cyclohexanol | Mirror image of (1S,2S) isomer. |

| (1S,2S)-1-(2-Aminoethyl)cyclohexanol | Mirror image of (1R,2R) isomer. | |

| (1R,2S)-1-(2-Aminoethyl)cyclohexanol | Mirror image of (1S,2R) isomer. | |

| (1S,2R)-1-(2-Aminoethyl)cyclohexanol | Mirror image of (1R,2S) isomer. |

Influence of Stereochemistry on Reactivity Profiles

The stereochemical configuration of this compound significantly dictates its reactivity. The spatial orientation of the amino and hydroxyl groups influences their ability to participate in intramolecular interactions and to approach reacting species.

For instance, in deamination reactions using nitrous acid, the stereochemistry of related 2-aminocyclohexanols has been shown to control the reaction pathway. The trans-isomer of 2-aminocyclohexanol, which exists predominantly in a diequatorial conformation, undergoes ring contraction to form a cyclopentanecarbaldehyde. spcmc.ac.in In contrast, the cis-isomer can yield a mixture of products, including the corresponding cyclohexanone and the ring-contracted aldehyde, because the axial amino group is in a favorable position for rearrangement. spcmc.ac.in By analogy, the stereoisomers of this compound are expected to exhibit similar stereochemically controlled reactivity.

The stereochemistry also plays a crucial role when these molecules are used as chiral ligands in metal-catalyzed asymmetric synthesis. The specific arrangement of the coordinating amino and hydroxyl groups around a metal center creates a chiral environment that can induce stereoselectivity in a wide range of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. thieme-connect.com The diastereomeric and enantiomeric purity of the aminocyclohexanol ligand is therefore paramount for achieving high enantiomeric excess in the final product.

Chiral Resolution and Asymmetric Synthesis Methodologies

Given the importance of stereochemically pure isomers, significant research has been devoted to methods for their separation and synthesis.

Chiral Resolution:

A common and effective method for separating enantiomers of racemic aminocyclohexanol derivatives is through the formation of diastereomeric salts with a chiral resolving agent. thieme-connect.com Optically pure acids, such as (R)- or (S)-mandelic acid, are often employed for this purpose. thieme-connect.comacs.org The procedure typically involves the following steps:

Reaction of the racemic aminocyclohexanol with one enantiomer of the chiral acid to form a mixture of diastereomeric salts.

Fractional crystallization to separate the less soluble diastereomeric salt.

Liberation of the enantiomerically enriched amino alcohol from the salt by treatment with a base.

Recovery of the chiral resolving agent.

By sequentially using both enantiomers of the resolving agent, both enantiomers of the aminocyclohexanol can be obtained in high purity. acs.org

| Resolution Step | Description | Key Reagents/Techniques |

| Salt Formation | The racemic amine reacts with a single enantiomer of a chiral acid. | Racemic this compound, (R)- or (S)-Mandelic Acid |

| Separation | The resulting diastereomeric salts are separated based on differences in solubility. | Fractional Crystallization |

| Liberation | The resolved amine is freed from the chiral acid. | Aqueous base (e.g., NaOH) |

| Recovery | The chiral resolving agent is recovered for reuse. | Acidification of the aqueous layer |

Asymmetric Synthesis:

To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis methodologies are employed to directly produce a single desired stereoisomer. For aminocyclohexanol derivatives, these strategies often involve:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, a chiral auxiliary could be used to control the stereoselective reduction of a ketone precursor to the desired alcohol stereoisomer. After the desired stereochemistry is set, the auxiliary is removed.

Chemoenzymatic Methods: Enzymes are highly stereoselective catalysts. Keto reductases (KREDs) and amine transaminases (ATAs) can be used in one-pot cascade reactions to convert a prochiral diketone into a specific stereoisomer of an aminocyclohexanol. d-nb.info By selecting the appropriate enzymes, it is possible to synthesize either the cis or trans isomers with high diastereomeric and enantiomeric purity. d-nb.info

Stereoselective Reductions: The reduction of a β-enaminoketone precursor can lead to the synthesis of both cis- and trans-3-aminocyclohexanols, with the stereochemical outcome influenced by the reducing agent and reaction conditions. mdpi.com

The development of these stereoselective methods is crucial for accessing the individual stereoisomers of this compound for their evaluation in various applications.

Q & A

Q. What are the established synthetic routes for 1-(2-Aminoethyl)cyclohexanol, and what factors influence yield optimization?

Methodological Answer:

- Reactive Distillation : Cyclohexanol derivatives can be synthesized via reactive distillation using formic acid esterification followed by hydrolysis, achieving high conversion rates with minimal catalyst loading .

- Grignard Reaction : Cyclohexanol derivatives are synthesized by reacting cyclohexanone with organomagnesium reagents (e.g., 4-pentenylmagnesium bromide), yielding ~25% under optimized conditions .

- Stereospecific Catalysis : Propargylic alcohol intermediates can be hydrogenated to produce stereochemically defined cyclohexanol derivatives, with yields up to 89% using Pd/C catalysts .

- Key Factors : Reaction time, catalyst loading (e.g., 0.5–2.0 mol%), and solvent polarity critically impact yield and purity.

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns, with retention indices calibrated against alkane standards .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., O–H stretch at ~3400 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and substituent positioning, particularly for cyclohexanol ring protons (δ 1.2–2.0 ppm) and ethylamine side chains (δ 2.5–3.5 ppm) .

Q. What in vitro assays are used to assess the pharmacological activity of this compound derivatives?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-norepinephrine uptake inhibition) quantify affinity for adrenergic and serotonin receptors, with IC₅₀ values reported in nM ranges .

- Functional Antagonism Tests : H3 receptor antagonism is measured via histamine-induced cAMP accumulation in HEK-293 cells, with pA₂ values indicating potency .

- Cellular Toxicity Screens : MTT assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to establish therapeutic indices .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound derivatives?

Methodological Answer:

- Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, revealing up to 100-fold differences in receptor binding affinity between (R)- and (S)-isomers .

- Pharmacological Profiling : In vivo studies in rodent models show that (R)-isomers exhibit higher CNS penetration and longer half-lives (t₁/₂ = 4–6 h) compared to (S)-isomers (t₁/₂ = 1–2 h) .

- Molecular Docking : Computational models (e.g., AutoDock Vina) correlate stereochemistry with binding pocket occupancy in serotonin transporters (SERT), explaining enantioselective efficacy .

Q. What methodologies resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

Methodological Answer:

- Metabolic Stability Assays : Liver microsome incubations identify rapid N-demethylation as a key inactivation pathway, explaining reduced in vivo activity despite high in vitro affinity .

- Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assays (PAMPA-BBB) predict CNS bioavailability, with logBB values <0.3 indicating limited brain uptake .

- Pharmacokinetic Modeling : Compartmental models integrate in vitro IC₅₀ and in vivo clearance rates to optimize dosing regimens (e.g., q.d. vs. b.i.d.) .

Q. What computational models predict the receptor-ligand interactions of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : All-atom MD (e.g., GROMACS) identifies critical hydrogen bonds between the cyclohexanol hydroxyl group and SERT residues (e.g., Tyr-95) .

- Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models (e.g., CoMFA) correlate substituent electronegativity (e.g., p-methoxy groups) with H3 receptor antagonism (R² = 0.89) .

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for methylamino vs. dimethylamino side chains, guiding rational design of high-affinity analogs .

Data Contradiction Analysis

Q. How can conflicting data on enantiomer activity be reconciled in structure-activity relationship (SAR) studies?

Methodological Answer:

- Crystallographic Validation : X-ray structures of ligand-receptor complexes (PDB: 2OL) reveal steric clashes caused by (S)-isomers in the SERT binding pocket, explaining reduced efficacy .

- Proteolytic Stability Assays : (R)-isomers show higher resistance to plasma esterases, prolonging systemic exposure and masking in vitro-in vivo discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。